Desacetyl Rifaximin

Catalog No.
S1798557
CAS No.
80621-88-1
M.F
C₄₁H₄₉N₃O₁₀
M. Wt
743.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetyl Rifaximin

CAS Number

80621-88-1

Product Name

Desacetyl Rifaximin

Molecular Formula

C₄₁H₄₉N₃O₁₀

Molecular Weight

743.84

Synonyms

[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione

Potential Antibacterial Activity

One area of research explores the potential antibacterial properties of Desacetyl Rifaximin. While Rifaximin itself is known to have a broad spectrum of activity against gut bacteria, some studies suggest that Desacetyl Rifaximin might also possess antibacterial effects []. However, more research is needed to confirm this activity and understand its mechanism of action.

Modulation of Gut Microbiome

The gut microbiome plays a crucial role in human health and disease. Rifaximin is known to alter the gut microbiota composition []. Some studies have investigated Desacetyl Rifaximin's potential to modulate the gut microbiome, with findings suggesting it might influence specific bacterial populations differently than Rifaximin []. This research is ongoing, and further investigation is needed to elucidate the specific effects of Desacetyl Rifaximin on the gut microbiome.

Desacetyl Rifaximin is a semi-synthetic antibiotic derived from rifamycin SV, characterized by the absence of an acetyl group at the C-25 position. This modification enhances its solubility and bioactivity compared to its parent compound, Rifaximin. The compound is primarily used for its antimicrobial properties, particularly in treating gastrointestinal infections and conditions such as hepatic encephalopathy. Its mechanism of action involves inhibiting bacterial RNA synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis in susceptible bacteria .

Desacetyl Rifaximin can undergo various chemical transformations. Key reactions include:

  • Hydrolysis: The acetyl group at C-25 can be hydrolyzed to yield Desacetyl Rifaximin from Rifaximin, which is facilitated by alkaline reagents such as sodium bicarbonate or hydroxides. This reaction results in the formation of a new hydroxy group .
  • Hydrogenation: Desacetyl Rifaximin can be hydrogenated in the presence of catalysts like platinum dioxide, leading to derivatives such as hexahydro-desacetyl Rifaximin .
  • Oxidation and Reduction: The compound can be converted into various derivatives through oxidation or reduction processes using agents like potassium ferricyanide or ascorbic acid, allowing for structural modifications that may enhance its pharmacological properties .

Desacetyl Rifaximin exhibits significant biological activity, primarily as an antibiotic. It demonstrates low systemic absorption, allowing it to act locally within the gastrointestinal tract. This property makes it particularly effective against conditions related to gut flora imbalance, such as:

  • Hepatic Encephalopathy: By reducing ammonia levels in the gut, Desacetyl Rifaximin helps manage symptoms associated with liver dysfunction .
  • Traveler's Diarrhea: It is effective against certain strains of Escherichia coli responsible for gastrointestinal infections .

Additionally, studies indicate that Desacetyl Rifaximin does not significantly inhibit human cytochrome P450 enzymes, suggesting a lower risk of drug interactions compared to other antibiotics .

The synthesis of Desacetyl Rifaximin can be achieved through several methods:

  • Hydrolysis of Rifaximin:
    • Dissolve Rifaximin in a suitable solvent.
    • Treat with an alkaline reagent (e.g., sodium bicarbonate).
    • Allow the reaction to proceed until the acetyl group is hydrolyzed.
    • Purify the resulting Desacetyl Rifaximin through extraction and crystallization techniques .
  • Hydrogenation:
    • Subject Desacetyl Rifaximin to hydrogenation in ethanol using platinum dioxide as a catalyst.
    • Monitor the reaction until complete hydrogenation occurs.
    • Isolate and purify the resultant product .
  • Oxidative Conversion:
    • Utilize oxidizing agents like potassium ferricyanide to convert Desacetyl Rifaximin into various derivatives.
    • Follow similar purification steps post-reaction .

Desacetyl Rifaximin has several clinical applications:

  • Antibiotic Therapy: Used primarily for treating gastrointestinal infections caused by susceptible bacteria.
  • Management of Hepatic Encephalopathy: Reduces ammonia levels in patients with liver dysfunction.
  • Irritable Bowel Syndrome: Investigated for potential benefits in managing symptoms associated with this condition.

Its unique pharmacokinetic profile allows for localized action with minimal systemic effects, making it suitable for treating conditions without significant absorption into the bloodstream .

Desacetyl Rifaximin exhibits limited interactions with other drugs due to its low systemic absorption. Key findings include:

  • It does not significantly inhibit cytochrome P450 enzymes, reducing the risk of drug-drug interactions compared to many other antibiotics .
  • In vitro studies suggest that it may induce CYP3A4 enzyme activity but does not impact drugs metabolized by this pathway when co-administered under normal conditions .
  • The compound is also noted to interact with P-glycoprotein transporters, which may influence its absorption and efficacy when taken with certain medications .

Desacetyl Rifaximin belongs to a class of compounds known as rifamycins. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure/ModificationUnique Features
RifaximinAcetylated derivativeBroad-spectrum antibiotic activity; poor systemic absorption
RifampicinDifferent acetyl group positionStronger systemic effects; used primarily for tuberculosis
RifabutinModified rifamycin structureEffective against Mycobacterium avium complex; used in HIV patients
Rifamycin SVParent compoundBase structure from which derivatives are synthesized

Desacetyl Rifaximin stands out due to its localized action within the gastrointestinal tract and minimal systemic absorption, making it particularly useful for treating intestinal conditions without significant side effects associated with systemic antibiotics .

Dates

Modify: 2023-08-15

Explore Compound Types